molecular formula C8H8ClI B15328627 1-Chloro-3-(1-iodoethyl)benzene

1-Chloro-3-(1-iodoethyl)benzene

Cat. No.: B15328627
M. Wt: 266.50 g/mol
InChI Key: GVRXUECRVLARPD-UHFFFAOYSA-N
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Description

1-Chloro-3-(1-iodoethyl)benzene is an organic compound with the molecular formula C8H8ClI It is a derivative of benzene, where a chlorine atom is attached to the benzene ring at the first position, and an iodoethyl group is attached at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(1-iodoethyl)benzene can be synthesized through several methods. One common approach involves the halogenation of ethylbenzene derivatives. For instance, starting with 1-chloro-3-ethylbenzene, iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions. The process may include the use of catalysts to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure the selective introduction of iodine at the desired position on the benzene ring .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(1-iodoethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation Reactions: Oxidation can occur at the ethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the iodine atom can yield 1-chloro-3-ethylbenzene.

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Products depend on the nucleophile used, such as 1-chloro-3-(1-ethoxyethyl)benzene when using ethanol.

    Oxidation: Products include 1-chloro-3-(1-formylethyl)benzene or 1-chloro-3-(1-carboxyethyl)benzene.

    Reduction: The major product is 1-chloro-3-ethylbenzene.

Scientific Research Applications

1-Chloro-3-(1-iodoethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-3-(1-iodoethyl)benzene in chemical reactions involves the interaction of its functional groups with various reagents. The chlorine and iodine atoms on the benzene ring influence the reactivity and selectivity of the compound in electrophilic and nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

  • 1-Chloro-2-iodobenzene
  • 1-Chloro-4-iodobenzene
  • 1-Chloro-3-ethylbenzene

Comparison: 1-Chloro-3-(1-iodoethyl)benzene is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which imparts distinct reactivity patterns compared to other similar compounds. For instance, 1-Chloro-2-iodobenzene and 1-Chloro-4-iodobenzene have different substitution patterns, affecting their chemical behavior and applications. The presence of the iodoethyl group in this compound also distinguishes it from 1-Chloro-3-ethylbenzene, providing additional sites for chemical modification .

Properties

Molecular Formula

C8H8ClI

Molecular Weight

266.50 g/mol

IUPAC Name

1-chloro-3-(1-iodoethyl)benzene

InChI

InChI=1S/C8H8ClI/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,1H3

InChI Key

GVRXUECRVLARPD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)I

Origin of Product

United States

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